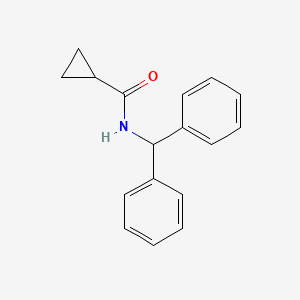

N-(diphenylmethyl)cyclopropanecarboxamide

Description

N-(Diphenylmethyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a diphenylmethyl group attached to the nitrogen of the cyclopropanecarboxamide core. The cyclopropane ring introduces significant steric strain, while the diphenylmethyl group enhances lipophilicity, influencing its interaction with biological targets and physicochemical properties. This compound serves as a structural template for derivatives with diverse applications, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

N-benzhydrylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-17(15-11-12-15)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWBODPRZYMGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of microreactors and automated systems can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(diphenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(diphenylmethyl)cyclopropanecarboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine: this compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and diphenylmethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions can provide further insights into its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural features and properties of N-(diphenylmethyl)cyclopropanecarboxamide and related compounds:

Key Observations:

- Heterocyclic Substitutions : Compounds like N-(thiazol-2-yl)cyclopropanecarboxamide (thiazole) and Filgotinib (triazolopyridine) exhibit enhanced biological interactions due to heterocyclic aromaticity, enabling hydrogen bonding and π-stacking with enzymes or receptors .

- Halogenated Derivatives : The dichlorovinyl and iodophenyl derivatives (e.g., ) leverage halogen atoms for electron-withdrawing effects and improved target binding, often seen in agrochemicals and imaging agents .

- Complex Pharmacophores : SGC-AAK1-1 and Filgotinib incorporate sulfonamide and triazole groups, respectively, optimizing specificity for kinase inhibition, demonstrating how structural complexity tailors therapeutic efficacy .

Physicochemical and Structural Insights

- Steric Effects : The diphenylmethyl group in the parent compound increases steric bulk, reducing solubility but enhancing membrane permeability .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) stabilize the amide bond, altering reactivity and binding kinetics .

- Crystal Packing : Studies on N-(thiazol-2-yl)cyclopropanecarboxamide reveal planar thiazole rings facilitating tight crystal packing, which correlates with stability and formulation properties .

Biological Activity

N-(Diphenylmethyl)cyclopropanecarboxamide is a cyclopropane-containing compound that has garnered interest in various fields, including medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a diphenylmethyl group and a carboxamide functional group. This unique structure contributes to its biological activity and interaction with various biological targets.

The biological activity of this compound is influenced by its structural characteristics:

- Targeted Interactions : Cyclopropane-containing compounds often interact with specific enzymes and receptors, leading to modulation of biochemical pathways. For instance, they may act as inhibitors or agonists in signaling pathways relevant to disease processes.

- Enzymatic Pathways : The compound's action may involve enzymatic cyclopropanation processes, which can be categorized into pathways that utilize S-adenosylmethionine (SAM) as a C1 unit and those that do not.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Solubility : The compound is noted for its low water solubility, which can affect its bioavailability and distribution within biological systems.

- Metabolism : Initial studies suggest that the compound may undergo metabolic transformations that influence its pharmacological effects.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been studied in the context of various cancers, including:

- Lymphomas : The compound has shown promise in inhibiting the growth of Burkitt lymphoma cells, demonstrating its potential as a therapeutic agent against hematological malignancies .

- Breast Cancer : Investigations have highlighted its effectiveness in reducing cell proliferation in breast cancer models, suggesting a mechanism involving apoptosis induction .

TRPV1 Antagonism

This compound has been evaluated for its role as a TRPV1 antagonist. TRPV1 (transient receptor potential vanilloid 1) is involved in pain perception and inflammatory responses. The compound's antagonistic effects on TRPV1 could provide insights into developing analgesics with reduced side effects compared to traditional pain medications .

Study 1: Antitumor Activity

In a study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 35 |

The data suggest significant cytotoxicity at higher concentrations, supporting further investigation into dosage optimization for therapeutic applications.

Study 2: TRPV1 Inhibition

A separate investigation assessed the compound's effect on TRPV1-mediated calcium influx in CHO cells. The findings revealed:

| Treatment | Calcium Influx (nM) |

|---|---|

| Control | 200 |

| This compound (10 µM) | 120 |

| This compound (50 µM) | 50 |

These results confirm the compound's ability to inhibit TRPV1 activity, suggesting potential applications in pain management therapies.

Q & A

Q. What are the optimized synthetic routes for N-(diphenylmethyl)cyclopropanecarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling diphenylmethylamine with cyclopropanecarboxylic acid derivatives. A common method uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane, ensuring low temperatures to minimize side reactions . Triethylamine is often added to neutralize HCl byproducts when acyl chlorides are used . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature, as seen in analogous cyclopropanecarboxamide syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the cyclopropane ring integrity and amide bond formation. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N–H bends (~3300 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity, especially for intermediates prone to degradation .

Q. How does the steric effect of the diphenylmethyl group influence the compound’s stability?

The bulky diphenylmethyl group enhances steric hindrance, stabilizing the amide bond against hydrolysis under acidic or basic conditions. This is consistent with studies on structurally similar N-(aryl)cyclopropanecarboxamides, where aromatic substituents reduce susceptibility to enzymatic degradation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data for cyclopropanecarboxamide derivatives?

Discrepancies in activity data (e.g., IC₅₀ values) often arise from variations in assay conditions (e.g., pH, solvent). Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. enzymatic assays) and structural analogs helps isolate confounding factors. For example, dual kinase inhibitors with cyclopropanecarboxamide scaffolds showed nanomolar IC₅₀ only after optimizing substituent positions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking and molecular dynamics simulations map binding affinities to targets like GSK-3β or IKK2. Key parameters include ligand conformational flexibility (cyclopropane ring strain) and π-π stacking with aromatic residues from the diphenylmethyl group. These models align with experimental SAR data for kinase inhibitors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Cyclopropane rings introduce stereochemical complexity. Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Rh(II)-carbenoid insertions) is critical. For example, N,N-diethyl-1-phenylcyclopropane derivatives achieved diastereomeric ratios >20:1 via optimized cyclopropanation reagents . Industrial-scale purification may require chiral stationary phases in preparative HPLC .

Methodological Considerations

Q. How do pH and solvent systems affect the compound’s reactivity in downstream derivatization?

The amide bond is stable in neutral organic solvents (e.g., DCM, THF) but hydrolyzes under extreme pH. For functionalization (e.g., alkylation), aprotic polar solvents (DMF, DMSO) enhance nucleophilicity of the amide nitrogen. Controlled acylation of the diphenylmethyl amine precursor is vital to avoid over-reaction .

Q. What structural analogs are used to probe structure-activity relationships (SAR) in kinase inhibition?

Key analogs include:

- N-(pyridin-2-yl)cyclopropanecarboxamide : Modifications here alter kinase selectivity (e.g., GSK-3β vs. CDK2) .

- N-(2-aminoethyl)-2,2-diphenylcyclopropanecarboxamide : Ethylamine spacers improve solubility for in vivo studies . Comparative assays reveal that diphenylmethyl groups enhance hydrophobic binding but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.